6-Methoxy-2-methylbenzoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRVVUQHPUZLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178726 | |
| Record name | 6-Methoxy-2-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23999-64-6 | |
| Record name | 6-Methoxy-2-methylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23999-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Methoxy-2-methylbenzoxazole | |
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| Record name | 23999-64-6 | |
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| Record name | 6-Methoxy-2-methylbenzoxazole | |
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| Record name | 6-methoxy-2-methylbenzoxazole | |
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| Record name | 6-Methoxy-2-methylbenzoxazole | |
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Synthetic Strategies and Methodologies for Benzoxazole Derivatives
Established Synthetic Pathways for Benzoxazole (B165842) Core Structures
Traditional methods for synthesizing the benzoxazole nucleus have been refined over decades, providing reliable and versatile routes to a wide array of derivatives. These pathways typically involve the cyclization of ortho-substituted aminophenols. mdpi.com
The most prevalent and direct method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol (B121084) and a suitable carbonyl-containing compound. mdpi.comnih.gov This approach involves the reaction of the amino and hydroxyl groups of the aminophenol with a single molecule that provides the C2 carbon of the benzoxazole ring.
For the synthesis of 6-Methoxy-2-methylbenzoxazole, this would involve the cyclocondensation of 4-methoxy-2-aminophenol with an acetic acid derivative. The reaction proceeds via an initial formation of an amide or Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic benzoxazole ring. A variety of reagents can serve as the source for the methyl-substituted C2 position, including carboxylic acids, acyl chlorides, esters, and aldehydes. mdpi.combenthamdirect.com The choice of reagent and catalyst often depends on the desired reactivity and reaction conditions. For instance, strong acids or dehydrating agents are commonly used to promote the cyclization when starting from carboxylic acids. jetir.org
Table 1: Reagents for Cyclocondensation with 2-Aminophenols
| Reagent Type | Specific Example | Typical Conditions |
|---|---|---|
| Carboxylic Acids | Acetic Acid | High temperature, acid catalyst (e.g., PPA, p-TsOH) |
| Acyl Chlorides | Acetyl Chloride | Base (e.g., Pyridine), room temperature |
| Aldehydes | Acetaldehyde | Oxidizing agent, acid or base catalyst |
Modern synthetic organic chemistry has introduced powerful transition metal-catalyzed reactions for the construction of heterocyclic systems, including benzoxazoles. nitrkl.ac.in These methods often offer milder reaction conditions and broader functional group tolerance compared to classical condensation reactions.
Palladium- and copper-catalyzed reactions are prominent in this area. organic-chemistry.orgresearchgate.net One common strategy involves the intramolecular C-O bond formation via O-arylation. bohrium.com In this approach, a precursor such as an N-(2-halophenyl)acetamide is subjected to a copper- or palladium-catalyzed cyclization, where the amide oxygen acts as a nucleophile to displace the ortho-halogen, forming the oxazole (B20620) ring. researchgate.net Another advanced approach is the direct C-H activation/functionalization, which allows for the construction of the benzoxazole core from more readily available starting materials, avoiding the need for pre-functionalized substrates. nitrkl.ac.in These innovative methods provide access to complex benzoxazole derivatives that may be difficult to synthesize via traditional routes. nitrkl.ac.in
Table 2: Examples of Transition Metal-Catalyzed Benzoxazole Syntheses
| Catalyst System | Reaction Type | Precursor Example |
|---|---|---|
| Copper(I) Iodide / Ligand | Intramolecular O-Arylation | N-(2-bromophenyl)acetamide |
| Palladium(II) Acetate / Ligand | C-H Activation/Annulation | 2-Amidophenol |
This strategy involves the activation of a functional group to render it highly electrophilic, thereby promoting a subsequent intramolecular nucleophilic attack to form the heterocyclic ring. A notable example is the use of triflic anhydride (B1165640) (Tf₂O) to activate tertiary amides. nih.gov
In this method, a tertiary amide is treated with triflic anhydride in the presence of a mild base. This generates a highly reactive amidinium salt intermediate. nih.gov A 2-aminophenol, acting as the nucleophile, attacks this activated intermediate. The reaction proceeds through a cascade involving nucleophilic addition, intramolecular cyclization by the phenolic hydroxyl group, and subsequent elimination to furnish the 2-substituted benzoxazole. nih.govmdpi.com This approach is valued for its mild conditions and the ability to synthesize a wide range of functionalized benzoxazole derivatives. nih.govmdpi.com
Environmentally Benign Synthetic Protocols for Benzoxazole Derivatives
In line with the principles of green chemistry, significant research has been directed towards developing more sustainable methods for benzoxazole synthesis. These protocols aim to reduce waste, avoid hazardous solvents, and lower energy consumption. jetir.org
A key focus of green chemistry is the elimination or replacement of volatile organic solvents. scispace.com For benzoxazole synthesis, several solvent-free methodologies have been developed. These reactions are often conducted using heterogeneous catalysts that can be easily recovered and reused. nih.govacs.org
Examples include the use of silica-supported sodium hydrogen sulfate (B86663) or magnetic nanoparticles as solid acid catalysts for the condensation of 2-aminophenols with carbonyl compounds. scispace.comajchem-a.com Another innovative approach employs a Brønsted acidic ionic liquid (BAIL) gel as an efficient and recyclable heterogeneous catalyst under solvent-free conditions. nih.govacs.org These methods offer high yields, simple work-up procedures, and minimal environmental impact. scispace.comnih.gov Grinding techniques, where reactants are mixed in a mortar and pestle, sometimes with a solid catalyst, also provide a solvent-free route to benzoxazoles. rsc.org Furthermore, conducting the synthesis in an aqueous medium using catalysts like samarium triflate represents another environmentally friendly alternative. organic-chemistry.org
Table 3: Green Catalysts for Solvent-Free Benzoxazole Synthesis
| Catalyst | Reactants | Conditions | Advantages |
|---|---|---|---|
| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehyde | 130 °C, Solvent-free | High yield, recyclable catalyst. acs.org |
| Fe₃O₄@SiO₂-SO₃H Nanoparticles | 2-Aminophenol, Aldehyde | 50 °C, Solvent-free | Magnetically separable, reusable. ajchem-a.com |
| Silica-supported NaHSO₄ | 2-Aminophenol, Acyl Chloride | 100 °C, Solvent-free | High yield, eco-friendly catalyst. scispace.com |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.combenthamdirect.com By directly coupling microwave energy with the molecules in the reaction mixture, this technique leads to rapid heating, significantly reducing reaction times from hours to minutes. benthamdirect.comresearchgate.net
The synthesis of benzoxazoles has greatly benefited from this technology. eurekaselect.com The condensation of 2-aminophenols with carboxylic acids, aldehydes, or other precursors can be efficiently carried out under microwave irradiation, often with higher yields and cleaner reaction profiles compared to conventional heating. benthamdirect.comresearchgate.net This method is frequently combined with other green chemistry principles, such as solvent-free conditions or the use of eco-friendly catalysts. ijpbs.com For example, a novel approach utilizes hydrogen peroxide as a safe and inexpensive oxidant under microwave irradiation for the cyclodesulfurization of thiourea (B124793) intermediates to form benzoxazoles, producing only water as a byproduct. tandfonline.comtandfonline.com
Heterogeneous Catalysis and Catalyst Recyclability
The development of sustainable chemical processes has driven significant research into heterogeneous catalysis for benzoxazole synthesis. A primary advantage of this approach is the ease of catalyst separation from the reaction mixture, enabling its recovery and reuse, which is both economically and environmentally beneficial.
Several types of recyclable heterogeneous catalysts have been effectively employed. For instance, a Brønsted acidic ionic liquid (BAIL) gel, prepared by immobilizing a task-specific ionic liquid onto a silica (B1680970) network, has been shown to be a highly efficient catalyst for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. orgsyn.orggoogle.com This BAIL gel catalyst can be recovered by simple centrifugation and reused for at least five consecutive runs without a significant drop in its catalytic activity. orgsyn.orggoogle.com
Another effective class of heterogeneous catalysts includes magnetic nanoparticles. Sulfonic acid-functionalized silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂-SO₃H) serve as a magnetically separable catalyst for the reaction between 2-aminophenol and various aromatic aldehydes. sigmaaldrich.com This method offers high yields, short reaction times, and mild reaction conditions, with the catalyst being easily retrieved using an external magnet for subsequent reuse. sigmaaldrich.com Similarly, a ruthenium-based catalyst system involving phosphine-functionalized magnetic nanoparticles has been developed for the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenol, providing a one-pot synthesis of benzoxazoles. researchgate.net
Copper(II) oxide nanoparticles have also been utilized as a robust, ligand-free heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. echemi.com This catalyst is recoverable and can be recycled without losing its activity. echemi.com The use of such solid-supported catalysts simplifies product purification, minimizes waste, and aligns with the principles of green chemistry.
Interactive Data Table: Comparison of Heterogeneous Catalysts in Benzoxazole Synthesis
| Catalyst | Reactants | Conditions | Yield | Recyclability (Runs) | Reference |
|---|---|---|---|---|---|
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol, Benzaldehyde | 130°C, 5 h, Solvent-free | 98% | >5 | orgsyn.orggoogle.com |
| Fe₃O₄@SiO₂-SO₃H Nanoparticles | 2-Aminophenol, Aromatic Aldehydes | 50°C, Solvent-free | High | Multiple | sigmaaldrich.com |
| Ru₂Cl₄(CO)₆ with PFMNPs¹ | 2-Aminophenol, Primary Alcohols | Toluene, Reflux, 24 h | Moderate to Good | Not specified | researchgate.net |
| Copper(II) Oxide Nanoparticles | o-Bromoaryl derivatives | DMSO, Air | Good | Not specified | echemi.com |
| Imidazolium chlorozincate(II) IL on Fe₃O₄ NPs² | 2-Aminophenol, Benzaldehyde | 70°C, 30 min, Sonication | Up to 90% | Multiple | scholarsresearchlibrary.com |
¹ PFMNPs: Phosphine-functionalized magnetic nanoparticles ² IL: Ionic Liquid; NPs: Nanoparticles
Advanced Functionalization Strategies for Benzoxazole Derivatives
To expand the chemical space and utility of benzoxazole-based compounds, advanced functionalization strategies have been developed. These methods allow for the introduction of diverse substituents onto the benzoxazole core, often with high efficiency and selectivity.
Direct C-H Bond Functionalization
Direct C-H bond functionalization has emerged as a powerful, atom-economical strategy for modifying the benzoxazole scaffold, typically at the C2 position. researchgate.net This approach avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences.
Palladium-catalyzed direct C-H arylation is a prominent method for creating 2-arylbenzoxazoles. researchgate.netresearchgate.net For example, a well-defined N-heterocyclic carbene (NHC)–palladium(II) complex can effectively catalyze the coupling of benzoxazoles with various aryl chlorides, which are generally less reactive than other aryl halides. researchgate.net Copper-catalyzed systems have also been developed for the direct C-H arylation of benzoxazoles using in situ generated aryl diazonium salts from anilines. nih.gov
Beyond arylation, direct C-H alkylation has also been achieved. Copper(I) complexes can catalyze the alkylation of benzoxazoles with non-activated secondary alkyl halides. These transition-metal-catalyzed methods provide a direct route to C2-functionalized benzoxazoles, which are common motifs in biologically active molecules. researchgate.netresearchgate.net
Cascade and Domino Reaction Sequences
Cascade and domino reactions are highly efficient synthetic strategies that involve the formation of multiple chemical bonds in a single pot without isolating intermediates. These processes offer significant advantages in terms of step economy, reduced waste, and operational simplicity.
One such example is a cascade reaction for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols. researchgate.net This sequence is promoted by triflic anhydride (Tf₂O) and involves the activation of the amide, followed by nucleophilic addition of the 2-aminophenol, intramolecular cyclization, and finally, elimination to yield the benzoxazole product. researchgate.net
Domino acylation-annulation reactions provide another versatile route. In a copper-catalyzed one-pot process, 2-bromoanilines react with acyl chlorides to form benzoxazoles under microwave irradiation. echemi.com Similarly, iron-catalyzed domino C-N/C-O cross-coupling reactions have been described for benzoxazole synthesis. A yttrium-catalyzed cascade involving the ring-opening of benzoxazoles with propargyl alcohols followed by a regioselective ring-closure has been developed to produce 1,4-benzoxazine scaffolds. These multi-step, single-operation sequences are powerful tools for rapidly constructing complex heterocyclic systems from simple precursors.
Multicomponent Reactions (MCRs) for Diversified Benzoxazole Libraries
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are exceptionally well-suited for generating libraries of structurally diverse compounds. This strategy is highly valued in medicinal chemistry for the rapid exploration of structure-activity relationships.
The synthesis of benzoxazole derivatives has been achieved through MCRs catalyzed by copper complexes. In one approach, a mononuclear copper(II) complex catalyzes the reaction of a phenol, an aldehyde, and an amine to produce substituted benzoxazoles under mild conditions. Another MCR-based synthesis of benzoxazoles involves the reaction of catechols, ammonium (B1175870) acetate, and aldehydes. The inherent convergence and atom economy of MCRs make them an ideal tool for creating diversified benzoxazole libraries for high-throughput screening and drug discovery programs.
Specific Synthetic Routes to this compound and its Substituted Analogues
The synthesis of the specific target molecule, this compound, relies on the foundational reaction of condensing a substituted 2-aminophenol with a reagent that provides the C2-methyl group. The key precursor for this synthesis is 2-amino-5-methoxyphenol (B1278220).
Synthesis of the Precursor: 2-amino-5-methoxyphenol
A common route to 2-amino-5-methoxyphenol begins with the commercially available 3-methoxyphenol (B1666288). The synthesis involves two main steps:
Nitration: 3-methoxyphenol is first subjected to regioselective nitration to introduce a nitro group ortho to the hydroxyl group, yielding 5-methoxy-2-nitrophenol (B105146). This can be achieved using reagents such as sodium nitrite (B80452) in propionic acid followed by nitric acid. researchgate.net
Reduction: The resulting 5-methoxy-2-nitrophenol is then reduced to the corresponding amine. A standard and high-yielding method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net This step cleanly converts the nitro group to an amino group to afford 2-amino-5-methoxyphenol. researchgate.net
Final Cyclization Step to this compound
Once the 2-amino-5-methoxyphenol precursor is obtained, the final step is the cyclocondensation reaction to form the benzoxazole ring. Several methods can be employed:
Reaction with Acetic Anhydride: A widely used and straightforward method is the reaction of 2-amino-5-methoxyphenol with acetic anhydride. The reaction typically proceeds by heating the mixture, often in the presence of an acid catalyst, leading to N-acylation followed by intramolecular cyclization and dehydration to form the stable benzoxazole ring.
Reaction with Acetyl Chloride: Alternatively, acetyl chloride can be used as the acylating agent. This reaction is generally faster and may be performed at lower temperatures, often in the presence of a base to neutralize the HCl byproduct.
Reaction with Acetic Acid: Direct condensation with acetic acid is also possible, though it usually requires higher temperatures and stronger acid catalysts (e.g., polyphosphoric acid) to drive the dehydration and cyclization.
These methods provide reliable pathways to this compound and can be adapted for the synthesis of various substituted analogues by choosing appropriately functionalized 2-aminophenols and carboxylic acid derivatives.
Biological Activity Profiling of Benzoxazole Derivatives
Antineoplastic and Cytotoxic Activities
The development of novel anticancer agents is a critical area of research, and benzoxazole (B165842) derivatives have shown considerable promise in this domain. Their ability to inhibit cancer cell proliferation and induce cell death has been demonstrated in numerous studies.
The cytotoxic potential of benzoxazole derivatives has been extensively evaluated against a variety of human cancer cell lines. These in vitro studies are crucial for the initial screening and identification of compounds with promising anticancer activity.
A number of studies have reported the synthesis of benzoxazole derivatives and their subsequent evaluation for antiproliferative activity. For instance, a series of novel benzoxazole derivatives were synthesized and tested against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that these compounds exhibited promising cytotoxic effects, with IC50 values ranging from 3.22 ± 0.13 to 32.53 ± 1.97 µM nih.gov. Another study focused on benzoxazole-N-heterocyclic hybrids, which showed better potency against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to oral (KB) and lung (A549) cancer cell lines nih.gov.
Furthermore, research into new phortress analogues, where the benzothiazole (B30560) core was replaced with a benzoxazole ring system, revealed significant anticancer effects. Two compounds, in particular, displayed attractive anticancer activity against colon (HT-29), breast (MCF7), lung (A549), liver (HepG2), and brain (C6) carcinoma cell lines when compared to the reference agent doxorubicin nih.gov. The cytotoxic effects of some benzoxazole derivatives have also been compared to standard anticancer drugs, with some compounds showing activity comparable to or even better than drugs like 5-fluorouracil nih.gov.
The table below summarizes the in vitro antiproliferative activity of selected benzoxazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |
| Benzoxazole Derivatives | MCF-7, HepG2 | 3.22 ± 0.13 to 32.53 ± 1.97 µM | nih.gov |
| Benzoxazole-N-heterocyclic hybrids | MCF-7, MDA-MB-231 | Not specified | nih.gov |
| Phortress analogues (3m, 3n) | HT-29, MCF7, A549, HepG2, C6 | Not specified | nih.gov |
| Benzoxazole derivative 6 | Not specified | 24.5 µM | nih.gov |
| Benzoxazole derivatives 4, 26 | Not specified | 39.9 µM, 35.6 µM | nih.gov |
It is evident from these findings that the benzoxazole scaffold is a promising template for the design of new anticancer agents. The antiproliferative activity is often influenced by the nature and position of substituents on the benzoxazole ring system.
While in vitro studies provide valuable preliminary data, in vivo animal models are essential for evaluating the therapeutic potential of anticancer compounds. A study on a novel benzoxazole derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated significant dose-dependent antitumor efficacy in nude mouse H460 subcutaneous xenograft models nih.gov. This compound suppressed tumor growth by 61.9% at a dose of 1 mg/kg administered via intravenous injection every 5 days for 3 weeks, without obvious signs of toxicity nih.gov. The in vivo antitumor effects of this compound were found to be comparable to the standard drug paclitaxel nih.gov. Mechanistic studies on the xenograft tumor tissues revealed that the compound inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature nih.gov.
Understanding the mechanism of action of anticancer compounds is crucial for their development as therapeutic agents. Benzoxazole derivatives have been shown to exert their cytotoxic effects through the modulation of various cancer-related signaling pathways and the induction of apoptosis.
One study found that a novel benzoxazole derivative induced a concentration-dependent activation of caspases and cell-cycle arrest in colorectal cancer models nih.gov. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells. The induction of apoptosis by benzoxazole derivatives has been confirmed through various assays, including TUNEL staining, which showed a clear increase in apoptotic cells after treatment medicinescience.org.
Furthermore, some benzoxazole derivatives have been found to inhibit the NF-κB signaling pathway, which is known to play a crucial role in the survival of cancer cells. Inhibition of this pathway can lead to the induction of apoptosis in breast cancer cells medicinescience.org. The introduction of methyl and methoxy (B1213986) functional groups on a resveratrol scaffold, a compound with known anticancer properties, was found to stabilize its binding to mTOR, a key regulator of cell growth and proliferation, leading to the induction of autophagic cell death nih.govresearchgate.net. Another study demonstrated that a newly synthesized benzoxazole compound led to a decrease in the levels of caspase and Nfkβ, while cytochrome C levels were increased in MDA-MB cells, suggesting the involvement of the mitochondrial pathway of apoptosis bibliomed.org.
Antimicrobial Efficacy
In addition to their anticancer properties, benzoxazole derivatives have also demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.
The antibacterial activity of benzoxazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, a series of newly synthesized benzoxazole derivatives showed moderate to good antimicrobial activity nih.gov. Specifically, certain compounds were found to be highly effective against Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae, with MIC values comparable to the standard drug ofloxacin nih.gov. Another study reported that some benzoxazole derivatives possessed a broad spectrum of activity, with significant action against Pseudomonas aeruginosa at MIC values of 25 micrograms/ml, which was more potent than tetracycline and streptomycin nih.gov. However, it has also been noted that the antibacterial potential of some benzoxazole derivatives is not very high, with selectivity towards Gram-positive bacteria like B. subtilis nih.gov.
The table below presents the MIC values of selected benzoxazole derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain(s) | MIC Value(s) | Reference |
| Compound 10 | Bacillus subtilis | 1.14 × 10⁻³ µM | nih.gov |
| Compound 24 | Escherichia coli | 1.40 × 10⁻³ µM | nih.gov |
| Compound 13 | Pseudomonas aeruginosa | 2.57 × 10⁻³ µM | nih.gov |
| Compounds IVa-g, IVi-k, IVn, Vb-c, Vh | Pseudomonas aeruginosa | 25 µg/ml | nih.gov |
| Compounds II, III | Staphylococcus aureus | 50 µg/ml, 25 µg/ml | asm.orgnih.gov |
Benzoxazole derivatives have also shown promising antifungal activity against a variety of pathogenic fungal strains. A study on newly synthesized benzoxazole derivatives demonstrated that some compounds were highly potent against Aspergillus niger and Candida albicans, with MIC values comparable to the standard drug fluconazole nih.gov. Another investigation found that a specific 5-methyl-2-(p-chlorobenzyl)benzoazole derivative had the same potency against Candida albicans as the reference drugs oxiconazole and haloprogin, with an MIC value of 6.25 mg/ml nih.gov. Furthermore, a series of benzoxazole derivatives were evaluated for their antifungal effects against eight phytopathogenic fungi, with several compounds exhibiting significant activity nih.govsemanticscholar.org. It was also observed that almost half of a large group of studied benzoxazole compounds possessed antifungal properties, including activity against the pathogenic yeast C. albicans nih.gov.
The table below summarizes the antifungal activity of selected benzoxazole derivatives.
| Compound/Derivative | Fungal Strain(s) | MIC Value(s) | Reference |
| Compound 19 | Aspergillus niger | 2.40 × 10⁻³ µM | nih.gov |
| Compound 1 | Candida albicans | 0.34 × 10⁻³ µM | nih.gov |
| 5-methyl-2-(p-chlorobenzyl)benzoazole (IVb) | Candida albicans | 6.25 mg/ml | nih.gov |
| H-Box[(2-OMe-4-NMe2)Ph]-OMe (13), H-Box(2Q)-OMe (28), H-Box(4PyBr)-OMe (34) | Candida albicans | Not specified | nih.gov |
Antiviral and Antiparasitic Evaluations
Specific antiviral or antiparasitic activities of 6-Methoxy-2-methylbenzoxazole have not been detailed in the reviewed scientific literature. However, studies on related benzoxazole structures indicate potential antiviral capabilities within this chemical family. For instance, research into disubstituted benzimidazole (B57391) ribonucleosides, which share a core heterocyclic structure, showed that certain chlorinated derivatives were weakly active against human cytomegalovirus (HCMV) epa.gov. This suggests that the broader benzimidazole and benzoxazole scaffolds may serve as a basis for the development of antiviral agents, though specific data for this compound is not available.
Anti-inflammatory and Analgesic Properties
Direct studies detailing the anti-inflammatory and analgesic properties of this compound are not prominently available in current research. The potential for these effects is often inferred from related compounds.
There is no specific information available regarding the inhibition of inflammatory mediators and pathways by this compound. However, a related compound, Coixol (6-Methoxy-2-benzoxazolinone or 6-MBOA), has been noted for its anti-inflammatory potential medchemexpress.com. Research on other heterocyclic compounds, such as the synthetic aurone (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), has shown downregulation of pro-inflammatory cytokines and mediators like IL-6, IL-1β, iNOS, and TNF-α in LPS-stimulated cells ijper.org. While these findings are for different molecules, they highlight the potential for methoxy-substituted heterocyclic compounds to influence inflammatory pathways.
Experimental data on the analgesic potency of this compound is currently lacking in the scientific literature. Research into analgesic compounds often involves different structural classes, such as morphinans, where N-(cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol was noted for its potent mixed agonist-narcotic antagonist properties nih.gov. Animal models for pain, which utilize chemical stimuli like formalin or acetic acid, are standard for evaluating the analgesic profiles of new compounds, but no such studies have been reported for this compound mdpi.com.
Enzyme Inhibitory Potentials
The ability of this compound to inhibit various enzymes has been explored through studies on analogous compounds, particularly in the areas of tyrosinase and alpha-amylase inhibition.
There are no specific studies on the tyrosinase enzyme inhibition kinetics for this compound. However, research on related 2-phenylbenzoxazole scaffolds has shed light on structure-activity relationships for tyrosinase inhibition. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for skin-lightening products nih.govresearchgate.netnih.gov. Studies have shown that substitutions on the benzoxazole ring system can influence inhibitory activity. For example, a series of 6-methyl-2-phenylbenzoxazole derivatives were synthesized and evaluated, with some compounds bearing a 2,4-dihydroxyphenyl ring showing potent mushroom tyrosinase inhibitory activity nih.gov. The replacement of a hydroxyl group with a methoxyl group on the phenyl ring has been shown to significantly reduce tyrosinase inhibition, indicating that the specific substitution pattern is critical for activity nih.gov.
Below is a table summarizing the tyrosinase inhibition data for related benzoxazole derivatives.
| Compound Series | Substitution on 2-Phenyl Ring | IC₅₀ (µM) |
| 6-methyl-2-phenylbenzoxazole | 4-hydroxyl | 152.51 ± 14.33 |
| 6-methyl-2-phenylbenzoxazole | 2,4-dihydroxyl | 0.51 ± 0.00 |
| 6-chloro-2-phenylbenzoxazole | 2,4-dihydroxyl | 2.22 ± 0.16 |
| 5-methyl-2-phenylbenzoxazole | 2,4-dihydroxyl | 3.50 ± 0.07 |
Data adapted from studies on 2-phenylbenzoxazole derivatives.
Direct data on the alpha-amylase inhibitory activity of this compound is not available. However, the closely related compound 6-methoxy-2-benzoxazolinone (MBOA) has been shown to inhibit the induction of α-amylase in the seeds of various plants, including lettuce cas.cznih.gov. This inhibition of α-amylase, an enzyme crucial for starch degradation, consequently affects seed germination cas.cznih.gov. The concentration-dependent inhibition by MBOA suggests that the benzoxazolinone core structure can interact with biological pathways regulating this enzyme cas.cz. While this activity is observed in plants, it points to the potential for the 6-methoxy-substituted benzoxazole family to act as enzyme inhibitors.
Topoisomerase and Cyclooxygenase (COX) Inhibition
Benzoxazole derivatives have been identified as inhibitors of both topoisomerase and cyclooxygenase (COX) enzymes, which are crucial targets in cancer and inflammation therapy, respectively.
Topoisomerase Inhibition DNA topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication and transcription, making them established targets for anticancer drugs. nih.gov Certain benzoxazole derivatives have demonstrated significant inhibitory activity against both human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). In a study of 21 synthesized 2-substituted benzoxazoles, four compounds (1c, 1f, 2b, 2e) were found to inhibit Topo I, while three (1c, 1e, 1f) inhibited Topo IIα. researchgate.net The most effective Topo II inhibitor was 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) with an IC50 value of 71 µM, and the most potent Topo I inhibitor was 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) with an IC50 of 104 µM. researchgate.net Notably, these two compounds inhibited both enzymes. researchgate.net Other research has also highlighted benzoxazoles as potent topoisomerase inhibitors. For instance, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole showed significant Topo II inhibition with IC50 values of 22.3 µM and 17.4 µM, respectively, proving more potent than the reference drug etoposide. nih.gov Similarly, certain derivatives were found to be more potent Topo I inhibitors than the reference drug camptothecin. nih.gov The mechanism of these drugs is often through "interfacial inhibition," where the drug stabilizes the transient enzyme-DNA complex, leading to cell death. nih.gov
Cyclooxygenase (COX) Inhibition Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. nano-ntp.com There are two main isoforms, COX-1 (a "housekeeping" enzyme) and COX-2 (inducible during inflammation). stanford.edu Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes, with selective COX-2 inhibition being a desirable trait to reduce gastrointestinal side effects. nih.govwikipedia.org
Several studies have established that benzoxazole derivatives can act as COX inhibitors. nano-ntp.comresearchgate.net Research into novel benzoxazole derivatives has shown them to possess moderate to good COX-2 inhibition activity, with some compounds having IC50 values comparable to the selective COX-2 inhibitor, Celecoxib. nano-ntp.com Structure-activity relationship (SAR) studies on various heterocyclic compounds have indicated that specific substitutions, such as a methoxy group at the para-position of a phenyl ring, can enhance the potency and selectivity of COX-2 inhibition. nih.gov For example, in a series of 1,4-benzoxazine derivatives, compounds with a biphenyl-like structure exhibited optimal COX-2 inhibition, with IC50 values ranging from 0.57–0.72 μM. rsc.org This suggests that the benzoxazole scaffold is a promising framework for developing new anti-inflammatory agents that selectively target the COX-2 enzyme. nih.gov
Table 1: Topoisomerase Inhibition by Benzoxazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topo I | 104 | researchgate.net |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topo IIα | 71 | researchgate.net |
| 5-Amino-2-(p-fluorophenyl)benzoxazole | Topo I | 132.3 | nih.gov |
| 2-(p-Nitrobenzyl)benzoxazole | Topo II | 17.4 | nih.gov |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topo II | 22.3 | nih.gov |
| Camptothecin (Reference) | Topo I | - | nih.gov |
| Etoposide (Reference) | Topo II | - | nih.gov |
Kinase Inhibition Profiles (e.g., Akt, IGF1Rβ, VEGFR-2)
The benzoxazole scaffold is a recognized pharmacophore in the development of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer. researchgate.netnih.govsemanticscholar.org
Numerous studies have focused on designing and synthesizing benzoxazole derivatives as potent VEGFR-2 inhibitors. In one study, a series of new derivatives were evaluated, and compound 12l emerged as the most potent, with a VEGFR-2 inhibitory IC50 value of 97.38 nM. nih.gov Another research effort identified compound 14o as a highly effective inhibitor, showing a VEGFR-2 protein concentration of 586.3 pg/ml, comparable to the standard drug sorafenib (547.8 pg/ml). semanticscholar.org This compound also demonstrated significant anti-proliferative activity against HepG2 and MCF-7 cancer cell lines. semanticscholar.org
Further modifications to the benzoxazole structure have yielded even more potent inhibitors. A study on modified benzoxazole-based derivatives reported compound 8d as a standout candidate, exhibiting a VEGFR-2 inhibition IC50 of 0.0554 µM, which was superior to sorafenib (0.0782 µM). mdpi.comdoaj.org This compound also showed potent cytotoxic effects against multiple cancer cell lines, induced apoptosis, and arrested the cell cycle at the pre-G1 phase. mdpi.com The success of these derivatives is often attributed to their ability to fit into the ATP-binding pocket of the kinase, mimicking the binding pattern of established inhibitors like sorafenib. nih.govmdpi.com While the focus has been heavily on VEGFR-2, the broad applicability of the benzoxazole scaffold suggests potential for inhibition of other kinases like Akt and IGF1Rβ, which are also critical in cancer signaling pathways.
Table 2: VEGFR-2 Kinase Inhibition by Benzoxazole Derivatives
| Compound | VEGFR-2 Inhibition IC50 (µM) | Reference |
| Compound 8d | 0.0554 | mdpi.comdoaj.org |
| Compound 8a | 0.0579 | mdpi.com |
| Compound 8e | 0.0741 | mdpi.com |
| Compound 12l | 0.09738 | nih.gov |
| Sorafenib (Reference) | 0.0782 | mdpi.comdoaj.org |
Other Pharmacological Activities
Antihypertensive and Antidepressant Effects
The benzoxazole scaffold and related benzimidazole structures have been explored for their potential in treating hypertension and depression.
Antihypertensive Effects Benzimidazole derivatives, which are structurally similar to benzoxazoles, are known to possess antihypertensive properties, often by acting as angiotensin II receptor 1 (AT1) antagonists. nih.govntnu.nofrontiersin.org The renin-angiotensin system is a critical regulator of blood pressure, and blocking the AT1 receptor is a key mechanism for many antihypertensive drugs. nih.gov A series of novel 6-substituted benzimidazole derivatives were synthesized and shown to have a nanomolar affinity for the AT1 receptor. Two compounds, 1b and 2b , demonstrated the ability to reduce blood pressure in spontaneously hypertensive rats with potency equal to or greater than the commercial drug Losartan. nih.gov The functional groups on the benzimidazole nucleus play a crucial role in the compound's effectiveness and its ability to fit into the AT1 receptor pockets. ntnu.no One novel fluorophenyl benzimidazole derivative, FPD, not only blocked the AT1 receptor but also exhibited vasorelaxation through mechanisms involving cGMP buildup and modulation of calcium channels. frontiersin.org
Antidepressant Effects While direct evidence for benzoxazole derivatives is emerging, related heterocyclic compounds like benzothiazoles have shown promise as antidepressant agents. nih.gov Depression is a serious mental disorder, and many antidepressant drugs act on adrenergic and serotoninergic pathways. frontiersin.org In animal models such as the tail suspension and forced swimming tests, novel benzothiazole derivatives significantly reduced immobility time in mice, an indicator of antidepressant-like activity. nih.gov This effect was comparable to the reference drug fluoxetine and appeared to be specific, as the compounds did not alter spontaneous locomotor activity. nih.gov The structural similarity and shared biological targets, such as serotonin (B10506) receptors, suggest that benzoxazole derivatives could also be promising candidates for the development of new antidepressant therapies. nih.gov
Anticonvulsant Activity
Benzoxazole derivatives have been investigated for their potential as anticonvulsant agents for the treatment of epilepsy. nih.govresearchgate.net The anticonvulsant activity of new chemical entities is often evaluated in vivo using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests. researchgate.netthieme-connect.comfrontiersin.org
Studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, a class closely related to benzoxazoles, demonstrated marked anticonvulsant activity in mice. nih.gov The introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase activity. nih.gov One compound, 3-(sulfamoylmethyl)-1,2-benzisoxazole, was identified as particularly promising based on its efficacy and neurotoxicity profile. nih.gov
More recent research on a novel synthetic 1,2,4-triazole containing a benzoxazole derivative also showed dose-dependent inhibition of both MES and PTZ-induced convulsions. researchgate.net The protective action in these models suggests the compound may act by preventing seizure spread (MES model) and by raising the seizure threshold (PTZ model). researchgate.netthieme-connect.com The mechanism for some of these compounds is thought to involve the enhancement of GABAergic neurotransmission, similar to benzodiazepines. researchgate.netfrontiersin.org These findings indicate that the benzoxazole scaffold is a viable starting point for the development of new antiepileptic drugs. researchgate.net
Antioxidant Capacity and Radical Scavenging Assays
Benzoxazole and related benzoxazolinone derivatives have demonstrated significant antioxidant potential through their ability to scavenge free radicals. dergipark.org.trresearchgate.net Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in many chronic diseases. nih.gov The antioxidant capacity of these compounds is typically evaluated using a variety of in vitro assays.
The most common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the compound's ability to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. dergipark.org.trnih.gov In one study, a series of 3-substituted piperazinomethyl benzoxazole derivatives were tested, with compound BzO-1 (featuring a 4-methylphenyl substituent) showing the highest antioxidant activity. researchgate.net
Other assays used to confirm antioxidant capacity include superoxide anion radical scavenging, hydrogen peroxide scavenging, and metal chelating activity. dergipark.org.trresearchgate.net A study on 2-benzoxazolinone derivatives found that hydrazone derivatives, particularly those with p-methoxy and hydroxyl groups on their phenyl rings, showed the highest scavenging capacity against various reactive oxygen species. researchgate.net The results from these assays suggest that structural modifications, such as the addition of electron-donating groups, can significantly enhance the antioxidant properties of benzoxazole derivatives, making them promising candidates for therapies targeting oxidative stress. researchgate.netresearchgate.net
Table 3: Antioxidant Activity of Isoxazole Derivatives (DPPH Assay)
| Compound | IC50 (µg/ml) | Reference |
| Compound 2a | 0.45 ± 0.21 | nih.gov |
| Compound 2c | 0.47 ± 0.33 | nih.gov |
| Trolox (Reference) | 3.10 ± 0.92 | nih.gov |
Antihistaminic and Other Receptor Modulations
Benzoxazole derivatives are recognized for their wide spectrum of pharmacological activities, including antihistaminic effects and modulation of other crucial biological receptors. nih.gov
A notable area of research has been the development of benzoxazole derivatives as ligands for the histamine H3 receptor (H3R). nih.gov The H3 receptor is a target for developing treatments for various conditions, including neuropathic pain. In a study aimed at discovering new analgesics, a novel series of benzoxazole derivatives were synthesized and evaluated for their H3R binding affinity. The standout compound, 8d (2-methyl-6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]oxazole), exhibited a high affinity for the H3 receptor with a Ki value of 19.7 nM. Furthermore, it showed high selectivity over ten other off-target receptors and had negligible effects on the hERG cardiac ion channel, indicating a favorable safety profile. nih.gov
Beyond histamine receptors, the versatile benzoxazole scaffold has been incorporated into molecules targeting other CNS receptors. For instance, various benzothiazole-based compounds, which are structurally analogous to benzoxazoles, have shown significant binding affinities for serotonin transporters and 5-HT1A/5-HT2A receptors, which are important targets for antidepressant and antipsychotic drugs. nih.gov This demonstrates the potential of the benzoxazole core structure to be adapted for the modulation of a wide range of G-protein coupled receptors and transporters, opening avenues for new therapeutic agents.
Mechanistic Investigations of Benzoxazole Derivative Bioactivity
Identification of Specific Molecular and Cellular Targets
The diverse biological effects of benzoxazole (B165842) derivatives stem from their ability to interact with a variety of molecular and cellular targets. nih.gov While specific targets for 6-Methoxy-2-methylbenzoxazole are not extensively documented, studies on closely related analogues provide significant insights.
A notable analogue, 6-methoxy-2-benzoxazolinone (6-MBOA), has been investigated for its effects on the pineal gland's melatonin (B1676174) generating system. Research indicates that 6-MBOA acts on beta-adrenergic receptors. nih.gov This interaction was confirmed by the observation that its effects on N-acetyltransferase (NAT) activity, a key enzyme in melatonin synthesis, could be blocked by the beta-receptor antagonist propranolol. nih.gov Competition studies further showed that 6-MBOA can displace ligands from both alpha- and beta-adrenoceptors, although at relatively high concentrations (greater than 10⁻⁴ M). nih.gov
Other benzoxazole derivatives have been identified as inhibitors of enzymes crucial for disease progression. For instance, certain bis-benzoxazole hybrids have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. nih.gov The antifungal activity of some benzoxazoles has been linked to the inhibition of fungal growth, suggesting targets within essential fungal pathways. nih.gov For example, the allelopathic compound 6-methoxy-2-benzoxazolinone (MBOA) has been shown to inhibit the mycelial growth of several pathogenic Pythium species. nih.gov These findings highlight that the benzoxazole core can be modified to target a range of specific proteins and enzymes, leading to distinct biological outcomes.
Elucidation of Ligand-Protein Interaction Networks
The therapeutic potential of benzoxazole derivatives is closely linked to the favorable interactions between the benzoxazole moiety and various protein targets. nih.gov The nature of these interactions dictates the binding affinity and selectivity of the compound. Molecular docking studies on bis-benzoxazole derivatives targeting acetylcholinesterase (AChE) have revealed key interaction modes. These studies show that the compounds can bind within the active site of the enzyme, forming interactions with key amino acid residues.
In the case of 6-MBOA's interaction with beta-adrenergic receptors, its structural similarity to melatonin and catecholamines is thought to play a role, allowing it to fit into the ligand-binding pocket of the receptor. nih.govnih.gov The precise orientation and binding interactions are influenced by the electronic properties and spatial arrangement of the methoxy (B1213986) group and the oxazole (B20620) ring.
Analysis of Downstream Biological Pathway Modulation
The binding of a benzoxazole derivative to its molecular target initiates a cascade of downstream events, leading to the modulation of biological pathways and ultimately a physiological response. The interaction of 6-methoxy-2-benzoxazolinone (6-MBOA) with beta-adrenergic receptors provides a clear example of this process.
By acting as a beta-adrenergic agonist, 6-MBOA stimulates the activity of serotonin (B10506) N-acetyltransferase (NAT), a pivotal enzyme in the melatonin synthesis pathway. nih.govnih.gov This stimulation leads to an increase in the production and secretion of melatonin from the pineal gland. nih.gov This demonstrates a direct link between receptor binding and the modulation of a specific neurohormonal pathway. The effect of 6-MBOA is additive with that of other signaling molecules like vasoactive intestinal polypeptide, which stimulates the same pathway through a different receptor, indicating a complex regulation of melatonin biosynthesis. nih.gov
In other contexts, such as anticancer activity, benzoxazole derivatives are thought to modulate pathways related to cell cycle progression and apoptosis. wisdomlib.orgresearchgate.net By inhibiting key enzymes or proteins, these compounds can disrupt signaling pathways essential for cancer cell survival and proliferation. Similarly, the antifungal and antibacterial activities of benzoxazoles involve the disruption of vital microbial pathways, such as cell wall synthesis or nucleic acid replication. nih.gov
Receptor Binding Assays and Enzyme Kinetics for this compound and its Analogues
Quantitative analysis through receptor binding assays and enzyme kinetics is essential for characterizing the potency and selectivity of bioactive compounds. Data from such assays for various benzoxazole analogues demonstrate their potential as specific inhibitors or ligands.
For instance, a series of bis-benzoxazole derivatives were evaluated for their ability to inhibit cholinesterase enzymes. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity), showed potent inhibition. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Bis-Benzoxazole Analogues
| Compound | Substitution Pattern | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |
|---|---|---|---|
| Analog 3 | 2,4-dichloro | 1.10 ± 0.40 | 1.90 ± 0.70 |
| Analog 4 | ortho-CH₃ | - | - |
| Analog 8 | Unsubstituted | - | - |
| Donepezil (Standard) | - | 2.45 ± 1.50 | 4.50 ± 2.50 |
Data sourced from nih.gov
In the field of antifungal research, benzoxazole derivatives have been tested against various phytopathogenic fungi, with their efficacy measured by IC₅₀ values.
Table 2: Antifungal Activity of 2-(phenoxymethyl)benzo[d]oxazole Derivatives
| Compound | Fungal Species | IC₅₀ (μg/mL) |
|---|---|---|
| 5a | B. cinerea | 19.92 |
| 5h | F. solani | 4.34 |
| Hymexazol (Standard) | F. solani | 38.92 |
Data sourced from nih.gov
Furthermore, studies on sigma (σ) receptor ligands, which are targets for neurological disorders and cancer, have included compounds with related structural motifs. While not benzoxazoles, certain dimethoxy-tetrahydroisoquinoline derivatives have been assessed for their binding affinity (Ki) to σ₁ and σ₂ receptors.
Table 3: Binding Affinity of Selected Ligands for Sigma Receptors
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |
|---|---|---|
| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 |
| (±)-8 | 108 ± 35 | 4.92 ± 0.59 |
Data sourced from upenn.edu
These quantitative data are critical for establishing structure-activity relationships (SAR) and for optimizing the benzoxazole scaffold to develop more potent and selective therapeutic agents. nih.gov
Computational Approaches in Benzoxazole Research
Molecular Docking Simulations for Predictive Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org It is widely employed to understand how small molecules like benzoxazole (B165842) derivatives might interact with biological targets such as proteins or enzymes. nih.gov
Molecular docking simulations predict the binding conformation and estimate the binding affinity, often expressed as a score in kcal/mol. This score helps in ranking potential drug candidates. mdpi.com For instance, in studies involving similar heterocyclic structures like benzimidazoles targeting the protein beta-tubulin, docking simulations have successfully predicted binding energies. nih.gov These simulations explore numerous possible conformations of the ligand within the active site of the target protein to identify the most stable binding mode.
| Compound | Binding Energy (kcal/mol) | Predicted Inhibitory Concentration (µM) |
|---|---|---|
| BI-02 (A Benzimidazole (B57391) Derivative) | -8.50 | 1.40 |
| Albendazole (Reference) | -7.0 | N/A |
A key outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are crucial for the interaction. nih.gov These interactions can include hydrogen bonds, pi-pi stacking, pi-alkyl, and van der Waals forces. For example, docking studies on benzimidazole derivatives with beta-tubulin revealed interactions with specific residues such as THR A:340 and TYR A:312 through hydrogen bonds, and pi-pi interactions with PHE A:296. nih.gov Understanding these critical interactions is vital for optimizing the ligand's structure to enhance its binding affinity and selectivity.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are employed to investigate the electronic properties and reactivity of molecules from first principles. These methods provide detailed information about molecular orbitals, charge distribution, and thermodynamic stability.
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. dergipark.org.tr It is frequently used to perform geometry optimization, which determines the lowest energy (most stable) three-dimensional structure of a molecule. dergipark.org.tr High-level DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are used to accurately predict various electronic properties. nih.govdergipark.org.tr For very close analogs like 2-methylbenzoxazole (B1214174), advanced computational models such as G3(MP2)//B3LYP have been used to calculate thermochemical properties like the enthalpy of formation. researchgate.net
| Method | Basis Set | Application |
|---|---|---|
| B3LYP | 6-31G** | Parameter generation for molecular dynamics |
| G3(MP2)//B3LYP | N/A (Composite Method) | Gas-phase enthalpy of formation calculations |
| B3LYP | 6-311G(d) | Geometry optimization, vibrational frequencies |
| B3PW91 | 6-311G(d,p) | Calculation of NMR chemical shifts |
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trkaust.edu.sa The energy and shape of these orbitals are crucial for understanding a molecule's chemical reactivity and its electronic transitions. The energy gap between the HOMO and LUMO, for example, relates to the molecule's kinetic stability and optical properties. kaust.edu.sa
Computational methods are also used to assess the aromaticity and predict the relative stability of different benzoxazole derivatives. Theoretical calculations of gas-phase enthalpies of formation can be used to compare the thermodynamic stability of structurally similar compounds. researchgate.net A study comparing 2-methylbenzoxazole with 2,5-dimethylbenzoxazole (B1361385) using the G3(MP2)//B3LYP method determined that the dimethylated analog is enthalpically the more stable of the two. researchgate.net Such analyses are fundamental to understanding the structure-energy relationships within the benzoxazole family.
Table of Mentioned Compounds
| Compound Name |
|---|
| 6-Methoxy-2-methylbenzoxazole |
| 2-methylbenzoxazole |
| 2,5-dimethylbenzoxazole |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the behavior of molecules over time. In the context of this compound and its derivatives, MD simulations provide critical insights into their conformational stability and how they interact with biological targets at an atomic level. These simulations model the motion of every atom in a system, including the benzoxazole derivative, its target protein, and surrounding solvent molecules, by solving Newton's equations of motion.
The primary goal of these simulations in drug research is to understand the stability of the ligand-receptor complex. By analyzing the trajectory of the simulation, researchers can observe fluctuations in the molecule's structure, identify stable binding poses, and characterize the network of interactions that hold the complex together. Key metrics such as Root Mean Square Deviation (RMSD) are calculated to assess the stability of the protein and the ligand throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding pose is maintained.
Furthermore, MD simulations are instrumental in elucidating the dynamic nature of molecular interactions. They go beyond the static picture provided by molecular docking to reveal how a compound like this compound and its analogs adapt their conformation within the binding site and which interactions are most persistent. Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are often employed post-simulation to calculate the binding free energy of the complex. nih.gov This calculation breaks down the total energy into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energies, thereby identifying the key amino acid residues responsible for potent inhibition. nih.gov
| Parameter | Description | Significance in Research |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure. | Indicates the structural stability of the protein-ligand complex over the simulation time. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible regions of the protein that may be important for ligand binding and conformational changes. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Assesses the overall stability and folding of the protein during the simulation. |
| Binding Free Energy (ΔG_bind) | The overall energy change upon binding of the ligand to the receptor, often calculated using MM-PBSA. | Predicts the binding affinity of the compound and helps identify the energetic drivers of the interaction. nih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time. | Reveals critical interactions that contribute to the specificity and stability of the binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For benzoxazole derivatives, QSAR models are invaluable for predicting the potency of newly designed analogs, thereby prioritizing synthetic efforts and accelerating the discovery of more effective therapeutic agents. nih.gov
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. youtube.com To build a QSAR model, a dataset of compounds with known activities (e.g., IC50 values) is required. For each compound, a set of numerical descriptors is calculated, which can represent various aspects of the molecule, including steric (size and shape), electronic (charge distribution), and hydrophobic properties.
Several statistical methods can be used to develop the QSAR equation, ranging from Multiple Linear Regression (MLR) to more complex machine learning algorithms like Artificial Neural Networks (ANN). nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties, providing intuitive contour maps that highlight which regions of the molecule are critical for activity. For example, a CoMFA map might show that a bulky, electron-donating group is favored at a specific position on the benzoxazole ring to enhance potency.
The predictive power of a QSAR model is rigorously evaluated through internal and external validation procedures. wikipedia.org Key statistical metrics include the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²). A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and predict the activity of novel this compound derivatives before they are synthesized. chemijournal.com
| Statistical Parameter | Symbol | Typical Value Range | Interpretation |
|---|---|---|---|
| Cross-Validated Correlation Coefficient | Q² or Rcv² | > 0.5 | Indicates the internal predictive ability of the model. A higher value suggests a more robust model. nih.govchemijournal.com |
| Non-Cross-Validated Correlation Coefficient | R² or Rncv² | > 0.6 | Measures the goodness of fit of the model to the training set data. nih.govnih.gov |
| Standard Error of Estimation | SEE | Low value | Represents the deviation of the predicted values from the experimental values for the training set. nih.gov |
| F-statistic Value | F | High value | Indicates the statistical significance of the regression model. nih.gov |
| Predictive R² for Test Set | R²_pred | > 0.5 | Measures the ability of the model to predict the activity of an external set of compounds not used in model generation. nih.gov |
In Silico Prediction of Pharmacokinetic Profiles (ADME) and Potential Off-Target Interactions
Beyond potency, the success of a drug candidate depends heavily on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), and its safety profile. In silico tools play a crucial role in the early assessment of these properties for compounds like this compound, helping to identify potential liabilities and guide molecular design. nih.gov
In Silico Prediction of Pharmacokinetic Profiles (ADME)
ADME models use the structure of a molecule to predict its behavior in the body. These predictions are based on models derived from large datasets of experimental results. For a compound like this compound, a typical in silico ADME assessment would evaluate a range of properties. Absorption is often predicted by estimating solubility, lipophilicity (logP), and permeability through models like Caco-2 cell permeability. frontiersin.org Distribution is assessed by predicting parameters such as plasma protein binding and the ability to cross the blood-brain barrier. Metabolism prediction involves identifying the most likely sites on the molecule to be modified by metabolic enzymes (e.g., Cytochrome P450s) and predicting whether the compound is an inhibitor of these enzymes. Finally, excretion pathways are computationally estimated. These early predictions help researchers to flag compounds that are likely to have poor oral bioavailability or undesirable metabolic profiles. mdpi.com
| ADME Category | Predicted Parameter | Importance |
|---|---|---|
| A bsorption | Aqueous Solubility | Affects dissolution and subsequent absorption after oral administration. |
| Intestinal Absorption (Human) | Predicts the percentage of the compound that will be absorbed from the gut into the bloodstream. frontiersin.org | |
| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption. frontiersin.org | |
| D istribution | Plasma Protein Binding (PPB) | High binding can limit the amount of free drug available to act on the target. |
| Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. | |
| M etabolism | CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic stability. |
| E xcretion | Total Clearance | Estimates the rate at which the drug is removed from the body. |
Potential Off-Target Interactions
A drug's interaction with unintended biological targets, known as off-target interactions, can lead to adverse effects. nih.gov Computational methods are used to predict these potential interactions by comparing the query molecule to large databases of compounds with known biological activities. These ligand-based approaches rely on the principle of chemical similarity, suggesting that structurally similar molecules are likely to have similar biological targets. nih.gov
Methods for off-target prediction can utilize 2D structural similarity, 3D shape matching, or pharmacophore-based searches. nih.gov By screening a compound like this compound against a vast panel of known targets, these tools can generate a list of potential off-targets with a corresponding confidence score. This information is critical in the early stages of drug discovery to anticipate potential safety issues and to design molecules with a cleaner selectivity profile, ultimately reducing the rate of attrition in later preclinical and clinical development. nih.gov
Structure Activity Relationship Sar Analysis of Benzoxazole Derivatives
Influence of Substituent Position and Nature on Biological Activities.mdpi.comresearchgate.netrsc.org
The biological activity of benzoxazole (B165842) derivatives is highly dependent on the type and position of substituents on the aromatic core. Modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. Research has shown that substitutions at various positions, including 2, 5, and 6, play a crucial role in defining the therapeutic potential of these compounds. mdpi.comglobalresearchonline.net
Role of Methoxy (B1213986) Substitution at Position 6 on the Biological Profile
The introduction of a methoxy (-OCH3) group, particularly at the C6 position of the benzoxazole ring, can significantly influence the molecule's biological profile. The C6 position is a common site for electrophilic substitution reactions like nitration. globalresearchonline.net While direct SAR studies on 6-methoxy-2-methylbenzoxazole are specific, the effect of methoxy groups on related structures provides valuable insights. For instance, studies on other heterocyclic scaffolds have shown that methoxy groups can enhance anticancer activity. In one study, the presence of di-methoxy and tri-methoxy groups on an aromatic aldehyde substituent led to an improvement in the anticancer activity of the prepared benzoxazole derivatives. nih.gov The electron-donating nature of the methoxy group can alter the electron density of the benzoxazole ring system, potentially enhancing binding affinity to target proteins or influencing the molecule's metabolic stability.
Impact of Methyl Substitution at Position 2 on Pharmacological Potency
The C2 position of the benzoxazole scaffold is a key site for modification, and introducing a methyl (-CH3) group can have a profound impact on pharmacological potency. mdpi.comnih.gov The substituent at this position often plays a direct role in the molecule's interaction with the active site of a biological target. For example, a series of 2-methylbenzo[d]oxazole derivatives were synthesized and evaluated as inhibitors of human monoamine oxidase (MAO), an important enzyme in neuroscience. The results indicated that these derivatives were potent MAO inhibitors, demonstrating that the 2-methylbenzoxazole (B1214174) core is a promising scaffold for this target class. researchgate.net The size, lipophilicity, and electronic nature of the group at C2 are critical determinants of activity, and even a small alkyl group like methyl can confer significant potency.
Effects of Halogenation, Alkyl, and Aryl Substitutions on Benzoxazole Core
Beyond methoxy and methyl groups, a wide range of other substitutions are used to modulate the activity of the benzoxazole core. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance biological activity.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can increase a compound's lipophilicity, improve membrane permeability, and introduce new binding interactions. Studies have shown that the presence of electron-withdrawing substituents like fluorine and chlorine on the benzoxazole scaffold can lead to promising analgesic and anti-inflammatory activities. jocpr.com The position of the halogen is critical; for example, substitution at the 5-position with a halogen atom has been shown to enhance antiproliferative activity. mdpi.com
Alkyl Substitutions: Besides the methyl group at C2, other alkyl groups can be introduced to fine-tune the steric and hydrophobic properties of the molecule to optimize target engagement.
Aryl Substitutions: Placing an aryl group, such as a phenyl ring, at the C2 position is a widely explored strategy that often leads to potent biological activity. nih.gov For instance, 2-(2-arylphenyl)benzoxazoles have been identified as a novel scaffold for selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating significant anti-inflammatory potential. nih.gov The substitution pattern on this aryl ring further modulates activity.
The following table summarizes the influence of various substituents on the biological activities of benzoxazole derivatives based on published findings.
| Position | Substituent Type | Example Substituent | Observed Biological Effect |
| Position 2 | Alkyl | Methyl | Potent MAO inhibition researchgate.net |
| Position 2 | Aryl | 2-Arylphenyl | Selective COX-2 inhibition (Anti-inflammatory) nih.gov |
| Position 5 | Halogen | Chloro, Fluoro | Enhanced antiproliferative activity mdpi.com |
| Position 6 | Acyl | Acyl groups | Favorable for analgesic activity jocpr.com |
| General | Electron-withdrawing | F, Cl, COCH3 | Promising analgesic and anti-inflammatory results jocpr.com |
Scaffold Modifications and Their Biological Activity Modulation
Modifying the core benzoxazole scaffold or hybridizing it with other chemical moieties is a key strategy in drug discovery to enhance potency, selectivity, or pharmacokinetic properties. researchgate.netnih.govtandfonline.com This approach, sometimes referred to as "scaffold hopping," involves replacing the central ring system while aiming to retain or improve biological activity.
One study demonstrated this principle by replacing a benzothiazole (B30560) scaffold with benzimidazole (B57391) and benzoxazole moieties in a series of anticancer agents. mdpi.com The resulting benzoxazole analogue retained the fundamental antiproliferative activity of the original lead compound, confirming that the benzoxazole core could effectively mimic the structural role of the benzothiazole ring. mdpi.com
Another approach involves molecular hybridization, where the benzoxazole scaffold is combined with other pharmacologically active structures. For example, new benzoxazole derivatives were designed as potential VEGFR-2 inhibitors by incorporating moieties known to interact with the kinase active site. nih.gov These modifications led to compounds with promising antiproliferative activity against cancer cell lines. nih.govnih.gov Such scaffold modifications highlight the versatility of the benzoxazole nucleus as a building block for creating novel therapeutic agents with tailored biological profiles.
Pharmacophore Development and Ligand Design Principles for Benzoxazole Analogs
Pharmacophore modeling is a computational approach central to modern drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. slideshare.net For benzoxazole analogs, this involves analyzing a set of known active compounds to derive a model that encapsulates the key steric and electronic properties necessary for their biological response. dundee.ac.uk
A pharmacophore model typically includes features such as:
Hydrogen bond donors and acceptors
Aromatic rings
Hydrophobic centers
Positive and negative ionizable groups
There are two primary approaches to developing these models:
Ligand-Based Modeling: When the 3D structure of the biological target is unknown, a pharmacophore model can be generated by superimposing a set of active ligands and extracting their common chemical features. mdpi.comnih.gov
Structure-Based Modeling: If the crystal structure of the target protein (e.g., an enzyme or receptor) is available, the active site can be analyzed to define key interaction points, which are then used to build a pharmacophore model. slideshare.net
Once a pharmacophore model for a series of benzoxazole derivatives is established, it serves as a 3D query for virtual screening of large chemical databases to identify new molecules that match the model and are therefore likely to be active. nih.gov This strategy accelerates the discovery of novel hit compounds. For example, pharmacophore modeling has been successfully applied in the design of new benzoxazole-based VEGFR-2 kinase inhibitors. tandfonline.com This rational design approach, guided by SAR data and computational models, is crucial for optimizing the potency and selectivity of benzoxazole analogs for their intended biological targets.
Advanced Applications and Future Directions in Benzoxazole Research
Benzoxazole (B165842) Derivatives in Rational Drug Design and Discovery Pipelines
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities and its presence in various biologically active natural compounds. nih.gov This versatile framework serves as a crucial pharmacophore in the development of novel therapeutic agents. nih.govnih.gov Researchers have synthesized and evaluated numerous benzoxazole derivatives, demonstrating their potential to interact favorably with diverse protein targets implicated in diseases like cancer, inflammation, and infectious diseases. nih.govresearchgate.netconsensus.app The stable, planar structure of the benzoxazole ring system is readily modified, making it an important scaffold in drug discovery. nih.govmdpi.com This adaptability allows for systematic structural modifications to optimize pharmacological activity and drug-like properties.
Hit-to-Lead Optimization Strategies
The journey from an initial "hit" compound, identified through high-throughput screening, to a viable "lead" compound involves a meticulous optimization process. biosolveit.desubstack.com For benzoxazole derivatives, this phase focuses on iteratively modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. substack.com A key aspect of this process is the exploration of structure-activity relationships (SAR), which examines how changes in the molecule's structure affect its biological activity. mdpi.comresearchgate.net
Common hit-to-lead optimization strategies for benzoxazole scaffolds include:
Modification of Substituents: The presence of different functional groups on the benzoxazole ring system can significantly influence the compound's efficacy. Studies have shown that the addition of electron-withdrawing groups can enhance the antimicrobial and antiproliferative effects of benzoxazole derivatives. researchgate.netmdpi.com
Improving Solubility: A significant challenge in drug development is the poor aqueous solubility of lead compounds, which can hinder in vivo studies. mdpi.com One optimization strategy involves introducing solubilizing moieties, such as N-methyl-piperazine groups, to the benzoxazole structure. This approach has been successful in creating analogues with improved solubility while retaining potent antiproliferative activity. mdpi.com
Scaffold Hopping: In some cases, the core benzoxazole structure may be replaced with similar heterocyclic systems, like benzimidazole (B57391) or benzothiazole (B30560), to explore new chemical space and potentially improve activity or overcome liabilities of the original scaffold. mdpi.com
Fragment-Based and Linker Modification: In developing compounds like VEGFR-2 inhibitors, novel benzoxazole-benzamide conjugates have been designed using a 2-thioacetamido linker to separate two aryl moieties. This strategy aims to improve aqueous solubility and kinase inhibition activity compared to the parent compound. nih.gov
The following table summarizes common optimization strategies applied to benzoxazole derivatives.
| Strategy | Objective | Example Application | Reference |
| Substituent Modification | Enhance biological activity and selectivity. | Adding electron-withdrawing groups to increase antimicrobial effects. | researchgate.net |
| Solubility Enhancement | Improve physicochemical properties for in vivo studies. | Introducing N-methyl-piperazine groups to the scaffold. | mdpi.com |
| Linker Modification | Optimize interaction with target proteins and improve solubility. | Using a 2-thioacetamido linker in VEGFR-2 inhibitors. | nih.gov |
| Scaffold Hopping | Explore new chemical space and overcome liabilities. | Replacing the benzoxazole scaffold with benzimidazole or benzothiazole. | mdpi.com |
Pre-clinical Validation of Lead Compounds
Once a lead compound with promising activity and optimized properties is identified, it must undergo rigorous pre-clinical validation before it can be considered for clinical investigation. This stage involves a series of in vitro and in vivo studies to build a comprehensive profile of the compound's efficacy and safety.
Key steps in the pre-clinical validation of benzoxazole-based lead compounds include:
In Vitro Cytotoxicity and Selectivity: Lead compounds are tested against various human cancer cell lines to determine their cytotoxic activity. mdpi.comnih.gov Crucially, they are also evaluated against normal, non-cancerous cell lines (e.g., normal human fibroblasts) to assess their selectivity. nih.gov A high selectivity index, indicating greater toxicity towards cancer cells than normal cells, is a desirable characteristic for a promising therapeutic candidate. nih.gov
In Vivo Efficacy Models: The therapeutic effect of the compound is evaluated in animal models of disease. For instance, the anti-psoriatic activity of newly synthesized benzoxazole derivatives has been tested using an imiquimod-induced psoriasis-like dermatitis model in mice. nih.gov Such studies measure key disease indicators, like the psoriasis area severity index (PASI), and involve histopathological analysis of affected tissues. nih.gov
Pharmacokinetic and Toxicological Studies: Further studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound within a living organism. nih.gov Toxicological assessments are also performed to identify any potential adverse effects before advancing to human trials. nih.gov For some benzoxazole derivatives, poor metabolic stability has been identified as a challenge to overcome. dundee.ac.uk
The table below outlines the essential components of pre-clinical validation for benzoxazole derivatives.
| Validation Step | Purpose | Example | Reference |
| In Vitro Cytotoxicity | Determine the compound's potency against cancer cell lines. | Evaluating IC50 values against HCT-116 and MCF-7 cell lines. | nih.gov |
| Selective Cytotoxicity | Assess the compound's safety by comparing its effect on cancer vs. normal cells. | Testing against normal human fibroblast (WI-38) cells. | nih.gov |
| In Vivo Efficacy | Confirm therapeutic activity in a living organism. | Using a mouse model of psoriasis-like dermatitis. | nih.gov |
| Pharmacokinetics/Toxicology | Evaluate the drug's ADME profile and potential toxicity. | Assessing metabolic stability and identifying potential adverse effects. | nih.govdundee.ac.uk |
Exploration as Fluorescent Probes and Chemical Sensors
Beyond their therapeutic potential, benzoxazole derivatives are explored for their unique optical and electronic properties. mdpi.com Their rigid, π-conjugated structure makes them promising candidates for the development of fluorescent probes and chemical sensors. mdpi.comnih.gov These specialized molecules are designed to detect and signal the presence of specific analytes, such as metal ions or changes in pH, through a measurable change in their fluorescence. nih.govmdpi.com
Benzoxazole-based systems can function as chemosensors through mechanisms like Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). mdpi.com In a PET sensor, the fluorescence is initially "off" or quenched, but becomes "on" when the sensor binds to its target analyte, which prevents the quenching process. mdpi.com The CHEF effect also results in an increase in fluorescence emission upon coordination with a metal ion. mdpi.com
Research has demonstrated the application of benzoxazole derivatives as sensors for various targets:
Metal Cations: A benzoxazole derivative, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, has been shown to be a fluorescent probe for sensing magnesium cations. nih.gov Similarly, a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore was developed for the selective optical detection of Zn2+ and Cd2+ in aqueous media. mdpi.com
pH Changes: Certain fluorinated benzoxazole compounds are sensitive to pH changes, exhibiting a large enhancement in fluorescence under basic conditions (pH 7-8). nih.gov
The development of these chemical tools is crucial for various applications, including biological imaging and environmental monitoring. rsc.org
The table below highlights examples of benzoxazole-based fluorescent sensors and their specific targets.
| Benzoxazole Sensor Type | Target Analyte | Mechanism | Reference |
| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole | Magnesium (Mg2+) | Not specified | nih.gov |
| Macrocyclic Benzoxazole | Zinc (Zn2+), Cadmium (Cd2+) | PET / CHEF | mdpi.com |
| Fluorinated Benzoxazole | pH (7-8) | High acidity of fluorophenol moiety | nih.gov |
Interdisciplinary Collaborations and Translational Research Opportunities
The development of benzoxazole derivatives from laboratory synthesis to potential clinical application necessitates significant interdisciplinary collaboration. This process bridges synthetic organic chemistry, medicinal chemistry, pharmacology, and clinical research. nih.gov A prime example of such collaboration is the Open Synthesis Network (OSN), an initiative by the Drugs for Neglected Diseases initiative (DNDi). acs.orgdndi.org
The OSN is a collaborative project that engages undergraduate and master's students at academic institutions worldwide in real-world drug discovery research for neglected diseases like leishmaniasis and Chagas disease. acs.org In one such project, students participated in a "Benzoxazole amide hit to lead" program, where they successfully synthesized, purified, and characterized ten different benzoxazole amides. acs.orgdndi.org These compounds were then sent to DNDi for biological testing against several protozoan parasites. dndi.org
This model demonstrates a powerful translational research opportunity:
Connecting Academia and Non-Profits: It provides a direct pipeline for compounds synthesized in academic labs to be evaluated in a drug discovery setting.
Educating Future Scientists: It offers students an engaging, research-oriented experience, making a measurable contribution to global health research. dndi.org
Crowdsourcing Drug Discovery: By involving multiple institutions, the OSN leverages a wider pool of talent and resources to accelerate the early stages of drug development for diseases that lack economic incentives for traditional pharmaceutical investment. acs.orgnih.gov
These collaborations are vital for translating basic chemical research into tangible therapeutic solutions, especially in the area of neglected tropical diseases.
Current Challenges and Future Perspectives in Benzoxazole-Based Therapeutic Development
Despite the significant promise of benzoxazole derivatives, their development into clinically approved therapeutics faces several challenges. Overcoming these hurdles is a key focus of current and future research in this field.
Current Challenges:
Poor Physicochemical Properties: A primary obstacle is the poor solubility and metabolic instability of some benzoxazole derivatives. mdpi.comdundee.ac.uk Low solubility can impede formulation and in vivo testing, while rapid metabolism can lead to poor bioavailability and short duration of action. mdpi.comdundee.ac.uk
Limited In Vivo Activity: While many derivatives show potent activity in in vitro assays, this does not always translate to efficacy in animal models. researchgate.netconsensus.app This discrepancy can be due to a variety of factors, including poor pharmacokinetics or off-target effects.
Understanding Mechanisms of Action: For many active benzoxazole compounds, the precise molecular mechanism of action is not fully understood. mdpi.com A deeper understanding of how these molecules interact with their biological targets is needed to guide rational drug design and optimization. mdpi.com
Future Perspectives:
The future of benzoxazole-based therapeutic development is focused on addressing these challenges through innovation in synthesis, design, and biological evaluation.
Development of Novel Analogues: There is a continuing effort to synthesize novel derivatives with improved potency, selectivity, and drug-like properties. mdpi.com Advances in synthetic strategies are enabling the creation of more diverse and complex benzoxazole libraries. nih.gov
Target Identification and Mechanistic Studies: A critical future direction is to strengthen research into the mechanisms of action and to identify new biological targets for benzoxazole compounds. mdpi.com This will be crucial for developing the next generation of highly specific and effective agents.
Broadening Therapeutic Applications: While research has been robust in areas like oncology and infectious diseases, the versatile benzoxazole scaffold holds potential for application in a wider range of therapeutic areas, including neurodegenerative and cardiovascular disorders. researchgate.netconsensus.app
Continued interdisciplinary research and the application of modern drug discovery tools will be essential to fully realize the therapeutic potential of the benzoxazole scaffold. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methoxy-2-methylbenzoxazole in academic laboratories?
- Methodological Answer : The compound can be synthesized via the Bischler-Napieralski reaction using tyrosine derivatives under cyclization conditions, as demonstrated in analogous benzoxazole syntheses . Alternative routes involve coupling methoxy-substituted precursors with methyl groups under catalytic conditions, as seen in azide-mediated styrylbenzothiazole syntheses . Optimization of solvent (e.g., ethanol or methanol) and temperature (130–150°C) is critical for yield improvement.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are critical for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1,250 cm⁻¹). UV-Vis spectroscopy can assess electronic transitions, with λmax values reported near 268–340 nm in methanol for related methoxybenzoxazoles . Cross-referencing with NIST Chemistry WebBook data ensures accuracy .
Q. How should researchers handle safety concerns during experiments involving this compound?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid skin contact and work in a fume hood due to potential irritancy. Waste disposal must follow institutional guidelines for organic solvents and halogenated byproducts, as outlined in safety protocols for benzothiazole derivatives .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating ionization potentials and electron affinities . Gradient corrections for exchange-correlation energy, such as the Lee-Yang-Parr (LYP) functional, refine thermochemical data (e.g., atomization energies) with <3 kcal/mol deviation from experimental values . Basis sets like 6-311++G(d,p) are recommended for geometry optimization.
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Contradictions may arise from polymorphism or impurities. Recrystallization in polar solvents (e.g., water or ethanol) followed by differential scanning calorimetry (DSC) can identify polymorphic forms. High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) ensures consistency. Cross-validate spectral data with NIST and crystallographic databases .
Q. How can this compound derivatives be applied in bioorthogonal chemistry?
- Methodological Answer : The methoxy group enables functionalization for fluorogenic probes. For example, azide-modified styryl derivatives (e.g., (E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole) undergo strain-promoted click reactions for live-cell imaging. Reaction conditions (0°C, NaNO₂, HCl/MeOH) must be tightly controlled to avoid side products .
Q. What role does this compound play in coordination chemistry or metal-organic frameworks (MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
